rac-(3aR,6aR)-3-(chloromethyl)-3aH,4H,5H,6H,6aH-cyclopenta[d][1,2]oxazole,cis
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Overview
Description
rac-(3aR,6aR)-3-(chloromethyl)-3aH,4H,5H,6H,6aH-cyclopenta[d][1,2]oxazole,cis: is a complex organic compound characterized by its unique cyclopenta[d][1,2]oxazole structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(3aR,6aR)-3-(chloromethyl)-3aH,4H,5H,6H,6aH-cyclopenta[d][1,2]oxazole,cis typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that optimize yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of the production process. The choice of solvents and reagents is crucial to minimize environmental impact and ensure safety.
Chemical Reactions Analysis
Types of Reactions
rac-(3aR,6aR)-3-(chloromethyl)-3aH,4H,5H,6H,6aH-cyclopenta[d][1,2]oxazole,cis undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace the chloromethyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include nucleophiles such as sodium azide (NaN3) and potassium cyanide (KCN).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives, while substitution reactions can produce a variety of functionalized cyclopenta[d][1,2]oxazole compounds.
Scientific Research Applications
rac-(3aR,6aR)-3-(chloromethyl)-3aH,4H,5H,6H,6aH-cyclopenta[d][1,2]oxazole,cis has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of rac-(3aR,6aR)-3-(chloromethyl)-3aH,4H,5H,6H,6aH-cyclopenta[d][1,2]oxazole,cis involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Bromomethyl methyl ether: Similar in structure but with a bromine atom instead of chlorine.
(-)-Carvone: A natural compound with a different core structure but similar functional groups.
Uniqueness
rac-(3aR,6aR)-3-(chloromethyl)-3aH,4H,5H,6H,6aH-cyclopenta[d][1,2]oxazole,cis is unique due to its specific stereochemistry and the presence of the chloromethyl group
Properties
Molecular Formula |
C7H10ClNO |
---|---|
Molecular Weight |
159.61 g/mol |
IUPAC Name |
(3aR,6aR)-3-(chloromethyl)-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,2]oxazole |
InChI |
InChI=1S/C7H10ClNO/c8-4-6-5-2-1-3-7(5)10-9-6/h5,7H,1-4H2/t5-,7-/m1/s1 |
InChI Key |
FWURQSHYOMYJBQ-IYSWYEEDSA-N |
Isomeric SMILES |
C1C[C@H]2[C@@H](C1)ON=C2CCl |
Canonical SMILES |
C1CC2C(C1)ON=C2CCl |
Origin of Product |
United States |
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